molecular formula C18H38NO5P B3026035 (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

Cat. No.: B3026035
M. Wt: 386.5 g/mol
InChI Key: DUYSYHSSBDVJSM-AVMMVCTPSA-N
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Description

Sphingosine-1-phosphate-d7 (d18:1) is a deuterated form of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. It is used primarily as an internal standard for the quantification of sphingosine-1-phosphate by gas chromatography or liquid chromatography-mass spectrometry. Sphingosine-1-phosphate is a product of the phosphorylation of sphingosine by sphingosine kinase and acts as an agonist at sphingosine-1-phosphate receptors .

Scientific Research Applications

Sphingosine-1-phosphate-d7 (d18:1) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of sphingosine-1-phosphate.

    Biology: Studied for its role in cellular signaling, particularly in processes like cell growth, angiogenesis, and immunity.

    Medicine: Investigated for its potential therapeutic applications in diseases such as inflammation, autoimmunity, and neuroprotection.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in lipid biochemistry.

Mechanism of Action

Target of Action

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that primarily targets five S1P receptors, designated as S1PR1 to S1PR5 . These receptors are encoded in the human genome and are expressed by all cell types, including neurons and glial cells . Among these, S1PR1 stands out due to its nonredundant functions, such as the egress of T and B cells from the thymus and secondary lymphoid tissues .

Mode of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) . The activities of these receptors are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .

Biochemical Pathways

S1P is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly . Intracellular S1P promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . The synthesis of S1P involves two characterized kinases, namely sphingosine kinase (SK or SphK) 1 and SK2 .

Pharmacokinetics

The content of S1P in the cell is controlled by specific kinases and phosphatases as well as the enzyme of S1P degradation, S1P lyase . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system .

Result of Action

S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders . Activation of endothelial S1P1 receptors by tumor-derived S1P amplifies VEGFR2-dependent c-Abl1 and Rac activation and endothelial cell migration to enhance tumor growth .

Action Environment

The functions of S1P, the expression of its receptors, and their action depend on the type of cells, the stage of their development, and the state of the whole organism . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

Future Directions

The specific functions and effects of S1P are still being actively studied. Ongoing research aims to elucidate its role in health and disease, paving the way for potential therapeutic applications and the development of targeted interventions .

Biochemical Analysis

Biochemical Properties

Sphingosine-1-phosphate-d7 interacts with several enzymes, proteins, and other biomolecules. It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Sphingosine-1-phosphate-d7, which is catalyzed by two sphingosine kinases . The interaction of Sphingosine-1-phosphate-d7 with these enzymes is crucial for its production and regulation within the cell .

Cellular Effects

Sphingosine-1-phosphate-d7 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in innate and adaptive immune responses and is closely related to inflammation . It also promotes cellular proliferation .

Molecular Mechanism

The molecular mechanism of action of Sphingosine-1-phosphate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for five G protein-coupled receptors (GPCRs), which are widely expressed and transduce intracellular signals to regulate cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sphingosine-1-phosphate-d7 change over time. Studies have shown that Sphingosine-1-phosphate-d7 demonstrates distinct metabolic patterns compared to globally-released sphingosine, and does not induce calcium spikes .

Dosage Effects in Animal Models

The effects of Sphingosine-1-phosphate-d7 vary with different dosages in animal models . For instance, in a murine breast cancer model, sphingosine kinase 1, S1P receptor 1, interleukin 6, and STAT3 were overexpressed in the doxorubicin-treated group, whereas all of them were significantly suppressed with the addition of FTY720 .

Metabolic Pathways

Sphingosine-1-phosphate-d7 is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly .

Transport and Distribution

Sphingosine-1-phosphate-d7 is transported and distributed within cells and tissues through active transport . It requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .

Subcellular Localization

The subcellular localization of Sphingosine-1-phosphate-d7 and its effects on activity or function are significant. For instance, a mitochondria-specific photoactivation method has been developed to release free sphingosine inside mitochondria and monitor local sphingosine metabolism . This provides direct evidence that sphingolipid metabolism and signaling are highly dependent on the subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate-d7 (d18:1) involves the deuteration of sphingosine followed by phosphorylation. The deuteration process typically involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The phosphorylation is carried out using sphingosine kinase, which catalyzes the transfer of a phosphate group to the sphingosine molecule .

Industrial Production Methods

Industrial production of sphingosine-1-phosphate-d7 (d18:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate-d7 (d18:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various sphingosine-1-phosphate analogs, sphingosine-d7, and substituted sphingosine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate (d181): The non-deuterated form of sphingosine-1-phosphate.

    Ceramide (d181/241): Another sphingolipid involved in cellular signaling.

    Dihydroceramide (d181/180)-1-phosphate: A phosphorylated derivative of dihydroceramide.

Uniqueness

Sphingosine-1-phosphate-d7 (d18:1) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms enhances the accuracy and precision of quantification, making it a valuable tool in lipidomics research .

Properties

IUPAC Name

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYSYHSSBDVJSM-AVMMVCTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Reactant of Route 2
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Reactant of Route 3
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Reactant of Route 4
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Reactant of Route 5
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Reactant of Route 6
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

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